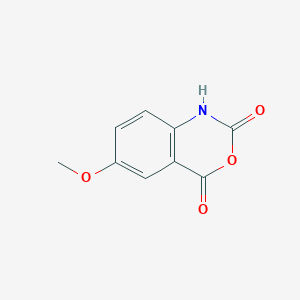![molecular formula C23H26F3NO4 B051155 1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine CAS No. 681482-80-4](/img/structure/B51155.png)
1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine
Descripción general
Descripción
1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine, commonly referred to as OTPTP, is a chemical compound used in a wide range of scientific applications. It is an organic compound with a molecular weight of 462.4 g/mol and a chemical formula of C21H20F3NO3. OTPTP is a synthetic compound that is used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
OTPTP has been used in various scientific research applications, such as the synthesis of various compounds, the study of biochemical and physiological processes, and the study of drug metabolism. OTPTP has been used in the synthesis of various organic compounds, such as 4-hydroxy-3-methoxybenzaldehyde, 2-oxanone, and piperidine. It has also been used to study the metabolism of drugs, such as the metabolism of the anticonvulsant drug phenytoin.
Mecanismo De Acción
OTPTP has been used in the study of various biochemical and physiological processes. It has been found to act as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. OTPTP has also been found to act as an inhibitor of the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
OTPTP has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. OTPTP has also been found to inhibit the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs and other compounds. OTPTP has also been found to reduce the activity of the enzyme CYP2C9, which is involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTPTP has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Another advantage is that it is a relatively stable compound and is not easily degraded. One limitation is that it is difficult to purify due to its low solubility in water. Additionally, it is difficult to use in large-scale experiments due to its low solubility.
Direcciones Futuras
There are several potential future directions for OTPTP. One potential direction is the further study of its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in drug development and drug metabolism. Another potential direction is the development of new synthesis methods for OTPTP. Additionally, further research could be conducted to investigate its potential applications in the synthesis of other compounds. Finally, further research could be conducted to investigate its potential applications in the study of other biochemical and physiological processes.
Propiedades
IUPAC Name |
1-[4-(oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c24-23(25,26)31-21-10-8-18(9-11-21)29-20-12-14-27(15-13-20)17-4-6-19(7-5-17)30-22-3-1-2-16-28-22/h4-11,20,22H,1-3,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPHWLCQFLSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

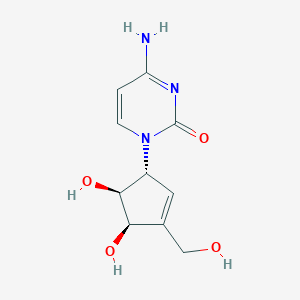

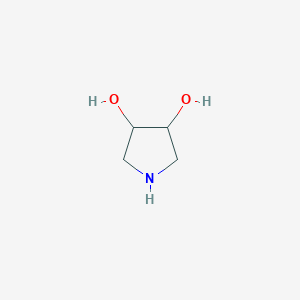
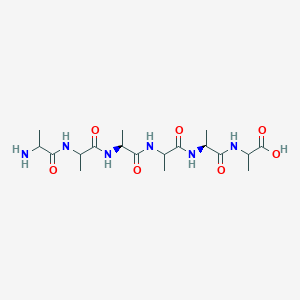





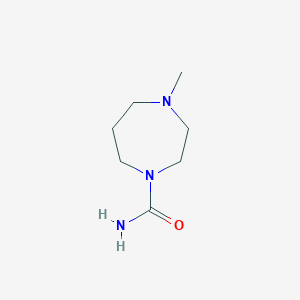
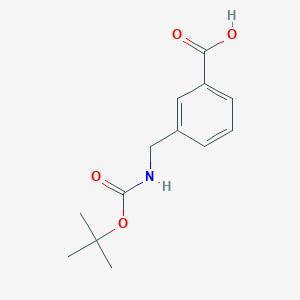
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)

